2-Bromoethyl-(2-fluoroethyl)azanium chloride
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Overview
Description
2-Bromo-2’-fluorodiethylamine hydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of both bromine and fluorine atoms attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-fluorodiethylamine hydrochloride typically involves the halogenation of diethylamine. One common method is the bromination of diethylamine followed by fluorination. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-2’-fluorodiethylamine hydrochloride may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-fluorodiethylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with other molecules to form larger compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different amine derivatives.
Scientific Research Applications
2-Bromo-2’-fluorodiethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated amines and their biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-fluorodiethylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzylamine hydrochloride
- 2-Bromo-2’-fluorophenylamine hydrochloride
Comparison
Compared to similar compounds, 2-Bromo-2’-fluorodiethylamine hydrochloride is unique due to its specific substitution pattern on the ethylamine backbone. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
101198-10-1 |
---|---|
Molecular Formula |
C4H10BrClFN |
Molecular Weight |
206.48 g/mol |
IUPAC Name |
N-(2-bromoethyl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C4H9BrFN.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
InChI Key |
WZEMQROFDTVJOJ-UHFFFAOYSA-N |
SMILES |
C(CF)[NH2+]CCBr.[Cl-] |
Canonical SMILES |
C(CF)NCCBr.Cl |
Synonyms |
2-bromoethyl-(2-fluoroethyl)azanium chloride |
Origin of Product |
United States |
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